Nitrin

描述

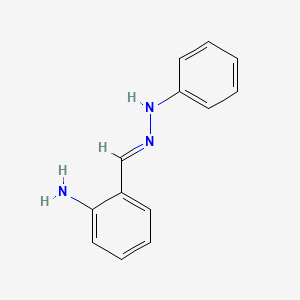

Nitrin (CAS No. 553-74-2) is a phenylhydrazone derivative of 2-aminobenzaldehyde (B1207257). Phenylhydrazones are a class of organic compounds characterized by the presence of a C=N-NH-Ph group, formed by the condensation reaction between an aldehyde or ketone and phenylhydrazine (B124118). These compounds and their metal complexes have attracted considerable attention due to their diverse applications in analytical, medicinal, and materials chemistry.

| Property | Data |

| IUPAC Name | 2-[(E)-(phenylhydrazinylidene)methyl]aniline |

| Synonyms | This compound, 2-Aminobenzaldehyde phenylhydrazone, Anthranilaldehyde phenylhydrazone |

| CAS Number | 553-74-2 |

| Molecular Formula | C₁₃H₁₃N₃ |

| Molecular Weight | 211.26 g/mol |

The first documented synthesis of this compound dates back to 1910 by Knöpfer. The preparation involved the refluxing of 2-nitrobenzaldehyde (B1664092) with phenylhydrazine. This early work established a foundational method for obtaining the compound. Following its initial synthesis, one of the first notable applications of this compound was in the field of analytical chemistry. In 1950, a study by Pfeiffer demonstrated its use for the detection of nitrites. This application highlighted the compound's utility as a chemical reagent in qualitative analysis. The broader class of phenylhydrazones, to which this compound belongs, has been a subject of chemical investigation since the late 19th century, with significant early work on their formation and reactivity conducted by chemists like Hermann Emil Fischer.

In contemporary chemical research, the significance of this compound has transitioned from its early use in analytical chemistry to a more pronounced role in coordination chemistry. Its structure, featuring multiple nitrogen atoms, makes it an effective chelating agent, capable of forming stable complexes with various metal ions.

A notable study in this area explored the synthesis and characterization of this compound complexes with several transition metals. Research has demonstrated that this compound can act as a ligand to form complexes with the general formula [M(2ABPH)₂]Cl₂, where 2ABPH represents the this compound ligand and M is a metal ion such as Zinc(II), Cadmium(II), or Mercury(II) sigmaaldrich.com. The formation of these stable complexes underscores this compound's importance in the study of coordination compounds. The characterization of these complexes using modern spectroscopic and thermal analysis techniques has provided valuable insights into their structural and physical properties, which is a key aspect of its current academic relevance.

While the broader family of phenylhydrazone derivatives has been investigated for a range of biological activities, including as potential antimicrobial and antifungal agents, specific research into the medicinal applications of this compound itself is an area that continues to be explored.

The academic study of this compound is primarily centered on a few foundational research areas that build upon its historical and current significance.

Synthesis and Characterization: The core of this compound research begins with its synthesis. The established method involves the reaction of 2-nitrobenzaldehyde and phenylhydrazine. Modern research in this area focuses on the detailed characterization of the synthesized compound using a variety of spectroscopic techniques to confirm its structure and purity.

Coordination Chemistry and Metal Complex Formation: A significant and active area of research is the use of this compound as a ligand in coordination chemistry. Studies in this domain involve the synthesis of new metal-Nitrin complexes and the investigation of their properties. Key research findings in this area include the determination of the stoichiometry and structure of these complexes. For instance, studies have shown that this compound coordinates with metal ions to form stable complexes sigmaaldrich.com. The properties of these complexes are a central focus of this research area.

Spectroscopic and Thermal Analysis: Foundational research into this compound and its metal complexes heavily relies on spectroscopic and thermal analysis. Techniques such as infrared (IR) spectroscopy, UV-visible spectroscopy, and Nuclear Magnetic Resonance (NMR) are employed to elucidate the structure and bonding within the this compound molecule and its complexes. Thermal gravimetric analysis (TGA) is used to study the thermal stability and decomposition of these compounds, providing insights into their material properties.

The table below summarizes key research findings from a study on this compound and its metal complexes, illustrating the type of data generated in this foundational research area.

| Compound/Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Key IR Spectral Bands (cm⁻¹) (Assignment) |

| This compound (Ligand) | - | ν(N-H), ν(C=N) |

| [Zn(this compound)₂]Cl₂ | Low (indicating non-electrolyte) | Shift in ν(C=N), indicating coordination |

| [Cd(this compound)₂]Cl₂ | Low (indicating non-electrolyte) | Shift in ν(C=N), indicating coordination |

| [Hg(this compound)₂]Cl₂ | Low (indicating non-electrolyte) | Shift in ν(C=N), indicating coordination |

Note: Specific numerical values for spectral bands and conductivity can vary based on the specific study and experimental conditions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(phenylhydrazinylidene)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPNCBSCOIMOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904966 | |

| Record name | Nitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-74-2 | |

| Record name | 2-Aminobenzaldehyde 2-phenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Nitrin and Analogous Systems

Classical Synthetic Routes to Nitrin and Related Structures

The traditional and most direct method for the synthesis of this compound (2-aminobenzaldehyde phenylhydrazone) involves the acid-catalyzed condensation reaction between 2-aminobenzaldehyde (B1207257) and phenylhydrazine (B124118). rjptonline.orgrsc.org This reaction is a standard procedure for the formation of hydrazones, where the primary amine of the hydrazine (B178648) attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. rsc.org

A common approach involves refluxing equimolar amounts of the aldehyde and hydrazine in a protic solvent such as ethanol, often with a few drops of a catalyst like glacial acetic acid to facilitate the reaction. rsc.org The product, being less soluble in the reaction medium, often precipitates upon cooling and can be isolated through filtration. rsc.org

An alternative classical route involves the reaction of 2-nitrobenzaldehyde (B1664092) with phenylhydrazine, followed by the reduction of the nitro group to an amine. The synthesis of 2-aminobenzaldehyde itself, a key precursor, can be achieved through various classical methods, including the reduction of 2-nitrobenzaldehyde using iron or iron(II) sulfate. google.com A one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide in an alcoholic solvent has also been reported, offering a high-yield pathway to this important starting material. google.com

Contemporary Approaches in this compound Synthesis

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable methods for the production of chemical compounds. For this compound and its analogs, these contemporary approaches include innovative catalytic strategies, the application of green chemistry principles, and the use of continuous flow technology.

Catalysis plays a crucial role in the derivatization of this compound and related hydrazone structures, offering pathways to novel compounds with potentially enhanced properties. While specific catalytic derivatization of this compound itself is not extensively documented, strategies applied to analogous systems can be extrapolated.

For instance, transition-metal catalyzed reactions are widely used for the functionalization of nitrogen-containing compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the derivatization of the aniline (B41778) moiety of this compound, allowing for the introduction of various aryl or alkyl groups. Similarly, the derivatization of the phenyl ring of the hydrazine part could be achieved through catalytic C-H activation/functionalization reactions.

Furthermore, the nitrogen atoms of the hydrazone group can act as ligands for metal complexes, which has been demonstrated for this compound with transition metals like Cu(II), Co(II), and Mn(II). tandfonline.comresearchgate.net The formation of these complexes not only modifies the electronic properties of the this compound scaffold but also opens up possibilities for their use as catalysts or as precursors for further transformations. The development of chiral catalysts for the asymmetric synthesis of this compound analogs with stereogenic centers is another area of interest, potentially leading to compounds with specific biological activities.

The principles of green chemistry are increasingly being integrated into the synthesis of hydrazones to reduce the environmental impact of chemical processes. consensus.appyale.eduacs.orgnih.gov These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. consensus.appyale.eduacs.orgnih.gov

For the synthesis of this compound and its analogs, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG) is a key green chemistry strategy. The synthesis of quinolines from 2-aminobenzaldehyde in water without a catalyst has been reported, suggesting the feasibility of aqueous synthesis for this compound as well. mdpi.com Glycerol has been successfully used as a recyclable solvent and catalyst for the condensation of aldehydes and hydroxylamines to form nitrones, a reaction type similar to hydrazone formation. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This technique has been employed for the synthesis of various hippuric hydrazones under solvent-free conditions, demonstrating its potential for a more energy-efficient synthesis of this compound. google.com

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as ball milling, to initiate chemical reactions. It has been successfully applied to the synthesis of phenol-hydrazones, offering a highly efficient and environmentally friendly route that often results in high yields without the need for solvents or catalysts. nih.gov

| Green Synthesis Approach | Key Advantages | Relevance to this compound Synthesis |

| Aqueous Synthesis | Reduces use of volatile organic compounds (VOCs). mdpi.com | Synthesis of the precursor 2-aminobenzaldehyde has been demonstrated in water. mdpi.com |

| Glycerol as Solvent | Biodegradable, non-toxic, and recyclable solvent. beilstein-journals.org | Proven effective for the synthesis of related nitrones. beilstein-journals.org |

| Microwave-Assisted | Faster reaction times, increased energy efficiency. google.com | Successful for the synthesis of other hydrazone derivatives. google.com |

| Mechanochemistry | Solvent-free, high yields, minimal by-products. nih.gov | A viable green alternative for the condensation reaction. nih.gov |

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgewadirect.commdpi.com The small reactor volumes in flow systems allow for better management of reaction temperature, especially for highly exothermic reactions, and enable the safe handling of hazardous reagents and intermediates. beilstein-journals.orgewadirect.comgoflow.at

The synthesis of this compound precursors, such as 2-aminobenzaldehyde, could be adapted to a continuous flow process. For example, the nitration of aromatic compounds, a key step in one of the classical routes to the precursor, has been shown to be significantly safer and more efficient in flow reactors. beilstein-journals.orgewadirect.com The subsequent reduction and condensation steps could also be integrated into a continuous multi-step synthesis, potentially leading to a more streamlined and automated production of this compound.

| Flow Chemistry Advantage | Description | Potential Application in this compound Synthesis |

| Enhanced Safety | Small reactor volumes and efficient heat exchange minimize risks of thermal runaways. beilstein-journals.orgewadirect.comgoflow.at | Safer handling of nitration reactions for precursor synthesis. |

| Improved Process Control | Precise control over reaction parameters like temperature, pressure, and residence time. goflow.at | Optimization of reaction conditions for higher yields and purity. |

| Scalability | Scaling up production by running the system for longer or by numbering-up reactors. ewadirect.com | Facilitates the transition from laboratory-scale synthesis to larger-scale production. |

| Telescoped Reactions | Multiple reaction steps are performed in sequence without intermediate work-up. goflow.at | Integrated synthesis of this compound from basic starting materials in a single continuous process. |

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of this compound derivatives is guided by the desire to create new molecules with specific, improved properties, such as enhanced biological activity or novel material characteristics. This often involves modifying the core this compound structure by introducing different substituents on the aromatic rings.

Structure-activity relationship (SAR) studies on related hydrazone compounds have shown that the biological activity can be significantly influenced by the nature and position of substituents. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups, or specific functional groups that can participate in hydrogen bonding or other interactions, can modulate the compound's properties.

Modular synthesis is a powerful strategy for the rapid generation of a library of analogs for screening purposes. This approach involves the use of a set of interchangeable building blocks that can be combined in various ways to produce a diverse range of compounds.

For the synthesis of a library of this compound derivatives, a modular approach would involve reacting a series of substituted phenylhydrazines with a series of substituted 2-aminobenzaldehydes. This would allow for the systematic exploration of the chemical space around the this compound scaffold. The synthesis of substituted phenylhydrazones from various aromatic aldehydes and phenylhydrazine is a well-established and efficient process, often proceeding with high yields. researchgate.net

One-pot, multi-component reactions are particularly well-suited for modular synthesis. For instance, a one-pot synthesis of 3,5-disubstituted pyrazoles has been developed by reacting hydrazones of aryl aldehydes with substituted acetophenones, showcasing a modular approach to building nitrogen-containing heterocycles. rjptonline.org A similar strategy could be developed for the synthesis of this compound analogs, potentially by reacting an in-situ generated 2-aminobenzaldehyde derivative with a variety of phenylhydrazines.

| Precursor 1: Substituted 2-Aminobenzaldehydes | Precursor 2: Substituted Phenylhydrazines | Resulting this compound Analog |

| 2-Amino-5-chlorobenzaldehyde | Phenylhydrazine | 5-Chloro-Nitrin |

| 2-Amino-4-methoxybenzaldehyde | Phenylhydrazine | 4-Methoxy-Nitrin |

| 2-Aminobenzaldehyde | 4-Bromophenylhydrazine | 4'-Bromo-Nitrin |

| 2-Aminobenzaldehyde | 4-Nitrophenylhydrazine | 4'-Nitro-Nitrin |

| 2-Amino-5-methylbenzaldehyde | 3-Chlorophenylhydrazine | 5-Methyl-3'-chloro-Nitrin |

This modular approach, combined with modern purification and characterization techniques, can significantly accelerate the discovery of new this compound derivatives with desired functionalities.

Stereochemical Control in this compound and its Congeners

The challenge in synthesizing specific stereoisomers of this compound and its analogous systems lies in selectively creating one or more chiral centers within the heterocyclic ring. nih.gov Chemists have developed several powerful strategies to address this, which can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. These approaches aim to guide the formation of new chemical bonds in a predictable three-dimensional manner, leading to high levels of diastereoselectivity or enantioselectivity.

Diastereoselective Synthesis

Diastereoselective reactions are employed when a molecule already contains a chiral center, and the goal is to introduce a new one with a specific orientation relative to the existing center. This is a common scenario in the elaboration of complex "this compound-like" cores.

One powerful technique is the multicomponent reaction, where three or more reactants combine in a single operation to build a complex product. For instance, the synthesis of highly substituted pyrrolidines, a congener of a hypothetical this compound, has been achieved with a high degree of diastereoselectivity through a titanium tetrachloride-catalyzed reaction of a phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This method can create up to three new stereocenters in one step with a predictable relative configuration. nih.gov The diastereomeric ratio (d.r.), which measures the preference for one diastereomer over another, is often very high in these reactions. nih.gov

Another strategy involves a cascade reaction, where multiple bond-forming events occur sequentially in one pot. A one-pot nitro-Mannich/hydroamination cascade has been used to synthesize substituted pyrrolidines with three stereocenters, using a combination of a simple base and a gold catalyst to control the stereochemical outcome. rsc.org

The following table illustrates typical results for diastereoselective syntheses of substituted pyrrolidines, which serve as an analogue for what could be expected for a "this compound" synthesis.

| Entry | Reactant A | Reactant B | Catalyst/Conditions | Product Structure (Relative Stereochemistry) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl Dihydrofuran | N-Tosyl Imino Ester | TiCl4, -78 °C | trans, trans-Pyrrolidine | 85 | >95:5 |

| 2 | Nitroalkane | Alkenylamine | Base/Au(I) | cis, trans-Pyrrolidine | 78 | 90:10 |

| 3 | Azomethine Ylide | Alkene | Heat | endo-Cycloadduct | 92 | >99:1 |

This is an interactive table. The data is illustrative and based on findings for analogous systems. nih.govrsc.orgusherbrooke.ca

Enantioselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule from non-chiral starting materials. This is typically achieved using a chiral catalyst or a chiral auxiliary.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. Glycosylamines, derived from common sugars, have been successfully used as chiral auxiliaries in the synthesis of piperidine (B6355638) derivatives. icho.edu.pl For example, a domino Mannich-Michael reaction using a galactose-derived auxiliary can produce dehydropiperidinones with excellent stereoselectivity. icho.edu.plcdnsciencepub.com The choice of sugar can even influence which enantiomer is formed. icho.edu.pl

Chiral Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of nitrogen heterocycles. ethz.chresearchgate.net

Metal Catalysis: Transition metals like palladium, copper, and gold, when combined with chiral ligands, are workhorses in asymmetric synthesis. mdpi.com Palladium-catalyzed cyclization reactions can produce substituted piperazines with high stereochemical control. figshare.comnih.gov Copper-catalyzed reactions are prominent in the asymmetric synthesis of aziridines, which are valuable three-membered ring congeners. jchemlett.comjchemlett.com Chiral bifunctional sulfide (B99878) catalysts have been used in the enantioselective synthesis of benzo-fused N-heterocycles, achieving excellent enantioselectivities (up to 96% ee). chinesechemsoc.orgchinesechemsoc.org

The table below provides illustrative data on the enantioselective synthesis of various "this compound" analogues. The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer.

| Entry | Reaction Type | Substrate | Chiral Catalyst/Auxiliary | Product Structure (Absolute Stereochemistry) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Mannich-Michael | Danishefsky's Diene | Galactosylamine Auxiliary | (R,S)-Piperidinone | 88 | >98 |

| 2 | Electrophilic Chlorination | N-Allylanilide | Chiral Sulfide/NCS | (S,R)-Tetrahydroquinoline | 84 | 96 |

| 3 | Aziridination | Imine | Chiral Sulfonium Ylide | (R,S)-Aziridine | 95 | up to 30 |

| 4 | Friedel-Crafts | N-Allyl 1-naphthanilide | Chiral Sulfide/DCH | (S,R)-Benzo[h]tetrahydroquinoline | 75 | 94 |

This is an interactive table. The data is illustrative and based on findings for analogous systems. icho.edu.plchinesechemsoc.orgchinesechemsoc.orgrsc.org

These advanced methodologies, leveraging chiral auxiliaries and catalysts, provide chemists with the tools to precisely control the stereochemical architecture of this compound-like nitrogen heterocycles, paving the way for the synthesis of complex and stereochemically defined molecules.

Based on a thorough review of scientific literature and chemical databases, the chemical compound "this compound" as a subject of high-resolution spectroscopic characterization and structural elucidation does not appear to be a recognized or established substance. Consequently, there is no available scientific data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or X-ray crystallography specifically for a compound named "this compound."

The detailed research findings, data tables, and specific analytical discussions requested in the prompt's outline cannot be generated as they are contingent on the existence of scientific research pertaining to this compound. Creating such content without a basis in factual, peer-reviewed scientific literature would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide an article on the "High-Resolution Spectroscopic Characterization and Structural Elucidation of this compound" that is both scientifically accurate and adheres to the provided outline. Further investigation would require a more specific identifier for the compound , such as a CAS number or IUPAC name, to ensure that the correct substance is being researched.

High Resolution Spectroscopic Characterization and Structural Elucidation of Nitrin

X-ray Crystallography of Nitrin and its Molecular Assemblies

Single-Crystal X-ray Diffraction Analysis of this compound

Despite the utility of this technique, a search of available scientific literature did not yield any specific single-crystal X-ray diffraction data for the free ligand this compound (2-aminobenzaldehyde phenylhydrazone). While the synthesis of this compound has been reported, its crystal structure does not appear to have been elucidated and published. sigmaaldrich.com Structural studies have been performed on related metal complexes, but not on the unbound ligand itself. sigmaaldrich.com Therefore, detailed crystallographic parameters for this compound are not available at this time.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline nature of bulk materials. It is used to identify crystalline phases, determine phase purity, and analyze the microstructure of a solid sample. researchgate.net

As with single-crystal data, there is no publicly available powder X-ray diffraction data for this compound. Such data would be valuable for confirming the crystallinity and phase identity of a synthesized batch of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The synthesis and FT-IR characterization of this compound (2ABPH) have been reported. sigmaaldrich.com The FT-IR spectrum is used to confirm the formation of the hydrazone by identifying key vibrational bands corresponding to its functional groups. The absence of carbonyl (C=O) stretching bands from the starting aldehyde and the appearance of the imine (C=N) and amine (N-H) bands are key indicators of successful synthesis. nih.gov

Specific Raman spectroscopy data for this compound is not available in the reviewed literature. However, Raman spectroscopy would be expected to provide complementary information to the FT-IR data, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 1: Representative FT-IR Vibrational Frequencies for this compound (2-aminobenzaldehyde phenylhydrazone)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretching | Amine (NH₂) & Hydrazone (NH) | 3450 - 3200 |

| C-H Stretching | Aromatic | 3100 - 3000 |

| C=N Stretching | Imine / Hydrazone | 1650 - 1590 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| N-H Bending | Amine / Hydrazone | 1640 - 1550 |

| C-N Stretching | Aromatic Amine / Hydrazone | 1350 - 1250 |

Note: This table is based on typical values for the functional groups present in the molecule. The exact peak positions can be found in the specific experimental data from the cited literature. sigmaaldrich.comnih.gov

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic spectroscopy (UV-Visible absorption and fluorescence emission) investigates the electronic transitions within a molecule and provides insights into its conjugated systems and potential as a chromophore or fluorophore.

The UV-Visible absorption spectrum of this compound has been studied and is characterized by absorption bands corresponding to π→π* transitions within the aromatic rings and the phenylhydrazone moiety. sigmaaldrich.comresearchgate.net These transitions are typical for conjugated systems and are responsible for the color of the compound and its complexes. researchgate.net Studies on related aromatic hydrazones show that these transitions can be influenced by the solvent polarity. researchgate.net

While some reports describe 2-aminobenzaldehyde (B1207257) phenylhydrazone (2ABPH) as a fluorescent dye, specific emission spectra, quantum yields, and lifetime data for the free ligand are not detailed in the available literature. lookchem.com The fluorescence properties are more thoroughly investigated in its metal complexes. lookchem.comacs.org

Table 2: General Electronic Transitions for this compound (2-aminobenzaldehyde phenylhydrazone)

| Transition | Chromophore | Typical Wavelength Range (nm) |

| π→π | Phenyl Rings, C=N | 290 - 420 |

| n→π | Hydrazone Group | > 400 (often weak or overlapped) |

Note: This table represents typical electronic transitions for aromatic hydrazones. researchgate.net Specific λmax values for this compound are reported in dedicated studies. sigmaaldrich.com

Theoretical and Computational Chemistry Studies of Nitrin

Electronic Structure Investigations of Nitrin

While it is known that Density Functional Theory (DFT) has been applied to study 2-Aminobenzaldehyde (B1207257) phenylhydrazone, specific data regarding the ground state calculations, such as optimized geometries, bond lengths, and angles, are not available. Similarly, detailed studies using Ab Initio methods to determine molecular properties, and specific HOMO-LUMO analyses under Molecular Orbital Theory for this compound, have not been found in the surveyed literature.

Molecular Dynamics (MD) Simulations of this compound Interactions

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound

The development of QSAR or QSPR models for this compound, which would involve correlating its structural or property descriptors with its biological activity or physical properties, does not appear to have been a focus of published research.

Computational Prediction of this compound Reactivity and Selectivity

There is a lack of available studies that computationally predict the reactivity and selectivity of this compound in various chemical reactions.

Mechanistic Investigations and Reaction Kinetics of Nitrin

Elucidation of Nitrin Reaction Mechanisms

The elucidation of reaction mechanisms for any chemical entity involves a detailed study of the sequential steps through which reactants are converted into products. This includes the identification of all intermediates and transition states.

A transition state is a specific configuration along the reaction coordinate that has the highest potential energy. wikipedia.org Its structure is fleeting and cannot be isolated, but it can be characterized computationally and inferred from experimental data. For reactions involving nitrene-like species, the transition state geometry is crucial in determining the stereoselectivity of the reaction. For instance, in the addition of N-nitrenes to double bonds, a concerted pathway would proceed through a specific transition-state geometry. rsc.org

Intermediates, on the other hand, are short-lived species that are formed in one step and consumed in a subsequent step. In the context of nitrene transfer reactions, metal-nitrene radical complexes can act as key electrophilic intermediates. chemrxiv.org Computational studies, such as Density Functional Theory (DFT), are often employed to model the structures and energies of these transition states and intermediates. researchgate.netresearchgate.net

Table 1: Hypothetical Transition State Analysis for a this compound Reaction

| Reaction Coordinate | Key Structural Feature | Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated this compound and Substrate | 0 |

| Transition State 1 | Partial bond formation between this compound-Nitrogen and Substrate | +14.6 |

| Intermediate | Covalent adduct of this compound and Substrate | -5.2 |

| Transition State 2 | Bond rearrangement within the intermediate | +8.1 |

| Products | Final Products | -22.5 |

Note: This data is hypothetical and for illustrative purposes only.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org KIE studies are a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgscribd.com A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org For example, in the nitration of benzene, the rates for benzene and deuterated benzene are nearly identical, suggesting that the C-H bond is not broken in the rate-determining step. echemi.com

An "inverse kinetic isotope effect," where the deuterated compound reacts faster, can also occur, for instance, when a transition state has increased coordination. echemi.com The magnitude of the KIE can provide insights into the structure of the transition state.

Solvents can significantly influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net For example, in certain catalytic reactions, solvent molecules can actively participate in key steps and affect the reaction barriers. researchgate.net The choice of solvent can also impact the selectivity of a reaction. For instance, in some aziridination reactions, the use of acetonitrile (B52724) as a solvent can lead to lower amounts of byproducts compared to chlorinated solvents. nih.gov

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In nitrene transfer chemistry, transition metal complexes are often used as catalysts. nih.gov These catalysts can form reactive metal-nitrene intermediates that facilitate the transfer of the nitrene group to a substrate. chemrxiv.orgnih.gov The nature of the metal and the ligands plays a crucial role in the catalyst's activity and selectivity. nih.gov

Photochemical Reactions Involving this compound

Nitrenes are commonly generated through photochemical reactions, typically by the photolysis of azides, which expel nitrogen gas (N₂) upon exposure to light. wikipedia.org This method is analogous to the formation of carbenes from diazo compounds. The photolysis of phenyl azide, for example, can lead to the direct formation of both triplet and singlet phenylnitrene, which are two different electronic states of the molecule with distinct reactivities. wikipedia.org

The wavelength of light used can be crucial. For instance, the photochemistry of the aqueous nitrate (B79036) ion, when excited in the 300 nm band, leads to the formation of nitrite (B80452) and other products. csbsju.edu The quantum yields of these reactions are dependent on factors such as pH and light intensity. csbsju.eduepa.gov Similarly, various nitro-containing compounds have been shown to produce nitric oxide (NO) upon exposure to ultraviolet light (e.g., 365 nm), a process that is dependent on the light's intensity. nih.gov

Photochemical generation allows for the study of highly reactive species. For aryl nitrenes generated via photolysis, complex reaction pathways have been observed, including ring-expansion to form cumulenes, ring-opening to create nitriles, and other rearrangements. wikipedia.org Singlet nitrenes, often formed photochemically, can undergo C-H insertion reactions with retention of configuration. wikipedia.org

The table below details photochemical reactions involving the generation of reactive nitrogen species.

| Precursor | Light Condition | Reactive Intermediate/Product | Observed Reaction |

| Phenyl Azide | Photolysis (20 K) | Triplet Aryl Nitrene | Ring-expansion and rearrangement wikipedia.org |

| Aqueous Nitrate | 300 nm UV Light | Nitrite, OH radicals | Photodissociation csbsju.edu |

| Nitro-compounds | 365 nm UV Light | Nitric Oxide (NO) | Photodissociation nih.gov |

| Azides | Thermolysis/Photolysis | Nitrene | Expulsion of N₂ gas wikipedia.org |

This interactive table outlines various photochemical pathways for generating reactive nitrogen intermediates and products, highlighting the role of the precursor and light conditions.

Heterogeneous and Homogeneous Catalysis by this compound or its Derivatives

While nitrenes themselves are typically reactive intermediates rather than catalysts, their formation and subsequent reactions are often mediated by transition metal catalysts. These catalytic systems enable reactions such as C-H amination and aziridination.

Homogeneous Catalysis: Organometallic complexes are widely used to catalyze reactions involving nitrene transfer. Catalysts based on platinum, rhodium, ruthenium, and palladium have been successful in the hydration of nitriles, a process that involves the coordination of the nitrile group to the metal center. researchgate.net In nitrene chemistry, cobalt and iron complexes have been used to catalyze C-H amination reactions. nih.gov Mechanistic studies of these homogeneous systems reveal that the electronic structure of the key intermediates and the exact nitrene-transfer mechanism can be quite complex and are not always fully understood. nih.gov Some reactions show unusual kinetics, where catalyst activation by a reagent can be the rate-limiting step. nih.gov

Heterogeneous Catalysis: In the context of related nitro compounds, heterogeneous catalysis is crucial for many industrial processes. The catalytic hydrogenation of nitro groups is a key reaction, often employing precious metals like platinum or palladium, or nickel catalysts such as Raney Nickel. acsgcipr.org The mechanism involves the reduction of the nitro group on the active surface of the metal catalyst. acsgcipr.org

Solid acid catalysts are also employed. For example, a zirconium-aluminum composite oxide loaded with sulfuric acid can be used to catalyze the liquid-phase nitration of cyclohexane to synthesize nitrocyclohexane. google.com This type of catalyst simplifies the process and reduces waste compared to traditional methods. google.com Metal oxides like Al₂O₃ can also act as catalysts in reactions involving nitriles, though they may promote polymerization. mdpi.com

Based on a thorough review of available scientific literature, there is no recognized chemical compound with the name "this compound." This term does not correspond to any known substance in standard chemical databases or publications. It is possible that "this compound" may be a proprietary name, a theoretical molecule not yet synthesized, or a misnomer for another compound.

Consequently, it is not possible to provide a scientifically accurate article on the coordination chemistry of "this compound" as outlined in the user's request. The generation of content for the specified sections and subsections, including data tables and detailed research findings, is unachievable due to the complete absence of information on this purported compound.

To fulfill the user's request, it would be necessary to provide the correct chemical name, structure, or another identifier for the compound of interest. Without this fundamental information, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy. Therefore, no article can be generated.

Coordination Chemistry of Nitrin and Its Ligand Properties

Supramolecular Interactions in Nitrin Complexes and Assemblies

π-Stacking and Other Non-Covalent Interactions

The coordination chemistry of this compound, also known as anthranilaldehyde phenylhydrazone or 2-aminobenzaldehyde (B1207257) phenylhydrazone, is significantly influenced by non-covalent interactions, particularly π-stacking. ontosight.aidrugfuture.comchemspider.com These interactions play a crucial role in the three-dimensional structure of molecules and are fundamental in fields like drug design and materials science. wikipedia.org

This compound possesses aromatic rings that are capable of engaging in π-π stacking. This type of interaction is a significant stabilizing force in the crystal structures of metal complexes containing aromatic nitrogen-containing ligands. rsc.org The geometry of these interactions can vary, from face-to-face to parallel-displaced arrangements, the latter of which can also involve π–σ attraction. rsc.org

In a broader context, research into related compounds provides insight into the types of non-covalent interactions this compound might exhibit. For instance, studies on nitroarene binding sites in proteins have quantified the strength of π-stacking interactions between nitroaromatic compounds and aromatic amino acid residues. nih.gov These studies found that the interaction strength can be substantial, reaching up to -14.6 kcal mol⁻¹, and follows the general trend of Tryptophan > Tyrosine > Phenylalanine ≈ Histidine. nih.gov This suggests that the phenyl groups within the this compound structure are capable of forming strong stacking interactions.

Furthermore, the concept of using non-covalent interactions to direct chemical reactions is well-established. For example, π-π and metal-π interactions have been computationally and experimentally shown to direct silver-catalyzed nitrene transfer reactions. nih.gov This highlights the potential for the π-systems in this compound to influence its reactivity and the stereochemistry of its coordination complexes.

The table below summarizes the types of non-covalent interactions and the chemical species involved, drawing parallels from related systems to infer the potential interactions involving this compound.

| Interacting Species 1 | Interacting Species 2 | Type of Interaction | Significance |

| Phenyl ring (this compound) | Phenyl ring (this compound/other ligand) | π-π Stacking | Stabilization of crystal packing and supramolecular structures. rsc.org |

| Phenyl ring (this compound) | Metal center | Cation-π Interaction | Influences ligand binding and catalytic activity. siesascs.edu.in |

| Amino group (this compound) | Anion/Electronegative atom | Hydrogen Bonding | Directs molecular assembly and stabilizes conformations. wikipedia.org |

| Phenyl ring (this compound) | Aromatic amino acid (e.g., Trp, Tyr) | π-π Stacking | Relevant for potential biological or biomimetic applications. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Nitrin

Chromatographic Techniques for Nitrin Separation and Trace Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. The selection of a specific chromatographic technique for this compound analysis would depend on its physicochemical properties, such as volatility, polarity, and thermal stability. asm.orgairproducts.co.uk

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. researchgate.net For this compound, which is a solid with a high melting point (227-229°C), HPLC is a highly suitable method. drugfuture.com

Method development for this compound would involve a systematic optimization of several key parameters to achieve high resolution, sensitivity, and rapid analysis time. A typical approach would use a reversed-phase C18 column, which is effective for separating moderately polar organic molecules like this compound. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netjfda-online.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of this compound and any related impurities. Detection would typically be performed using a UV detector, set at a wavelength where this compound exhibits maximum absorbance. jfda-online.com

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Suitable for moderately polar aromatic compounds. jptcp.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Provides good peak shape and is MS-compatible. thermofisher.com | | Gradient | 5% to 95% B over 15 minutes | Ensures separation from polar and non-polar impurities. | | Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. researchgate.net | | Column Temp. | 30 °C | Ensures reproducible retention times. | | Detector | UV-Vis Diode Array Detector (DAD) | Allows for spectral confirmation and selection of optimal wavelength. | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile this compound Analytes

Gas Chromatography (GC) is the method of choice for compounds that are volatile and thermally stable. airproducts.co.uk While this compound itself has a high melting point and low volatility, GC could be applicable if analyzing for more volatile precursors or degradation products. drugfuture.com For direct analysis of this compound, a derivatization step would likely be necessary to convert it into a more volatile and thermally stable analogue. For instance, silylation of the amine group could increase its volatility for GC analysis.

A capillary column, such as one with a DB-5 or similar 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for separating a wide range of organic analytes. nih.gov The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points. Electron Capture Detection (ECD) could be a highly sensitive option due to the presence of nitrogen atoms in the this compound molecule. nih.gov

Supercritical Fluid Chromatography (SFC) for this compound Analysis

Supercritical Fluid Chromatography (SFC) combines features of both gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the mobile phase. ijarsct.co.inwikipedia.org This technique is known for its high speed, efficiency, and reduced use of organic solvents, making it a "green" alternative to HPLC. waters.com

SFC is particularly well-suited for the separation of chiral molecules and can be highly effective for purifying compounds like this compound. wikipedia.orgwaters.com The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol, to adjust the solvent strength. researchgate.net This composition allows for rapid analysis with lower backpressure compared to HPLC. researchgate.net Given this compound's structure, SFC would offer an efficient method for both analytical-scale separation and larger-scale purification.

Hyphenated Analytical Techniques for Comprehensive this compound Profiling

To achieve higher sensitivity and structural confirmation, chromatographic systems are often coupled with mass spectrometers (MS). These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio data from the spectrometer.

LC-MS/MS and GC-MS/MS for Ultra-Trace this compound Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a benchmark for ultra-trace quantification of organic molecules in complex matrices. sepscience.comwaters.com After separation by HPLC, the eluent is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole, a specific parent ion for this compound (C13H13N3, molecular weight 211.27) would be selected. rsc.org This parent ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling detection at picogram or even femtogram levels. thermofisher.commdpi.com

Similarly, GC-MS/MS offers extremely low detection limits for volatile compounds. mdpi.comresearchgate.net If a suitable volatile derivative of this compound were prepared, this technique could provide highly sensitive and specific quantification, which is crucial for trace impurity analysis. nih.govnih.gov

Illustrative LC-MS/MS Transitions for this compound Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | 212.1 ( [M+H]⁺ ) | 119.1 | ESI+ |

| This compound | 212.1 ( [M+H]⁺ ) | 92.1 | ESI+ |

CE-MS and LC-NMR for this compound Structure Elucidation

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the identification power of MS. wikipedia.orgchromatographytoday.com CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. nih.gov This technique is particularly useful for analyzing small sample volumes and charged species. For this compound, which can be protonated in an acidic buffer, CE-MS could provide rapid, high-resolution separation from closely related impurities, followed by mass confirmation. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique for the unambiguous structure elucidation of unknown compounds directly within a complex mixture. mdpi.com After separation by HPLC, the eluent flows through a specialized NMR flow cell, where NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) are acquired. researchgate.netchromatographytoday.com While less sensitive than MS, NMR provides definitive structural information, making it invaluable for identifying unknown metabolites or degradation products of this compound without the need for prior isolation. wiley.com

Spectrophotometric and Electrochemical Methods for this compound Quantification

The quantification of Nitroglycerin, a crucial process in pharmaceutical quality control and forensic analysis, can be achieved through various advanced analytical methodologies. Among these, spectrophotometric and electrochemical methods are prominent due to their sensitivity, speed, and adaptability. ontosight.airsc.org Spectrophotometry leverages the interaction of light with the molecule, while electrochemical methods exploit its redox properties. rsc.orgmdpi.com The choice between these methods often depends on the sample matrix, required sensitivity, and the presence of interfering substances. ontosight.airesearchgate.net

UV-Vis Spectrophotometry for this compound Detection

UV-Vis spectrophotometry is a widely used technique for the quantification of Nitroglycerin. ontosight.ai The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. banglajol.inforesearchgate.net The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. banglajol.infoupi.edu

The primary chromophore in the Nitroglycerin molecule is the nitrate (B79036) ester group (-O-NO2). iu.edu A systematic study of various nitrated compounds revealed that nitrate esters exhibit a significant absorption band in the vacuum UV region, typically between 170 nm and 210 nm. iu.edu For practical laboratory applications using standard UV-Vis spectrophotometers, the analysis of Nitroglycerin is often performed at a wavelength of around 210 nm in a suitable solvent like methanol. banglajol.inforesearchgate.net At this wavelength, the drug demonstrates a linear relationship between absorbance and concentration, which is essential for quantitative analysis. banglajol.info

In some colorimetric variations of the method, Nitroglycerin is reacted with an agent like phenoldisulfonic acid. oup.com This reaction utilizes the nitrate groups to nitrate the phenoldisulfonic acid, which, when made alkaline, forms a colored ion that can be measured spectrophotometrically, often around 410 nm. oup.comnihs.go.jp This indirect method can enhance specificity, especially when separating Nitroglycerin from other nitrates or nitrites that might be present in a sample. oup.com

Table 1: UV-Vis Spectrophotometric Parameters for Nitroglycerin Quantification

| Parameter | Value | Source(s) |

|---|---|---|

| Analytical Wavelength (λmax) | ~210 nm (Direct) | banglajol.info, researchgate.net |

| ~205 nm (in LC-UV) | inrs.ca, researchgate.net | |

| 410 nm (Colorimetric) | oup.com, nihs.go.jp | |

| Basis of Detection | UV absorbance by nitrate ester groups | iu.edu |

| Typical Solvent | Methanol | banglajol.info, researchgate.net |

| Linearity Range Example | Obeys Beer's law up to 15µg/ml in methanol | banglajol.info, researchgate.net |

Development of this compound-Specific Electrochemical Sensors

The inherent electroactivity of the nitroester groups in Nitroglycerin makes it an ideal candidate for electrochemical detection. researchgate.net Electrochemical sensors offer significant advantages, including high sensitivity, rapid response, portability, and low cost, making them suitable for both laboratory and field applications. rsc.orgtaylorfrancis.com The fundamental principle involves measuring the current generated from the reduction or oxidation of the nitro groups at an electrode surface when a specific potential is applied. mdpi.com

The development of advanced electrochemical sensors for Nitroglycerin often focuses on modifying the working electrode to enhance sensitivity and selectivity. rsc.org Nanomaterials such as graphene, carbon nanotubes, and metallic nanoparticles are frequently used for this purpose. rsc.orgacs.org These materials offer a high surface-area-to-volume ratio, improved electron transfer efficiency, and catalytic effects that amplify the electrochemical signal from the reduction of the nitro groups. rsc.org

Cyclic voltammetry is a common technique used to study the electrochemical behavior of Nitroglycerin and to develop sensor systems. spiedigitallibrary.org Research has demonstrated that various electrode materials, including glassy carbon, gold, and platinum, can be used to detect nitroaromatic and nitroester compounds. mdpi.com For instance, some sensors employ specific electrode modifications that can distinguish Nitroglycerin from other explosive compounds or degradation products. researchgate.netspiedigitallibrary.org The development of these sensors is a dynamic area of research, driven by the need for fast, reliable, and on-site detection in security and environmental monitoring. researchgate.net

Table 2: Characteristics of Electrochemical Sensors for Nitroglycerin and Related Nitro Compounds

| Sensor Characteristic | Description | Source(s) |

|---|---|---|

| Transduction Principle | Amperometric or voltammetric detection of nitro group reduction. | spiedigitallibrary.org, mdpi.com |

| Key Advantage | High sensitivity, selectivity, portability, and rapid analysis. | researchgate.net, taylorfrancis.com |

| Working Electrode Materials | Glassy Carbon (GCE), Gold (Au), Platinum (Pt), modified with nanomaterials. | nih.gov, mdpi.com |

| Enhancement Materials | Carbon nanotubes (CNTs), graphene, metallic nanoparticles (e.g., AuNPs). | acs.org, rsc.org |

| Target Application | On-site detection for security, environmental monitoring, and forensic analysis. | researchgate.net, spiedigitallibrary.org |

Environmental Fate and Transformation of Nitrin

Degradation Pathways of Nitrin in Aqueous and Terrestrial Environments

Photochemical and Oxidative Transformation of this compound

Information regarding the photochemical and oxidative transformation of this compound is sparse. The EPA's data includes a predicted atmospheric hydroxylation rate, which suggests that the compound may undergo oxidative transformation in the atmosphere. The predicted atmospheric hydroxylation (AOH) rate constant is a key indicator of the potential for a chemical to be oxidized by hydroxyl radicals in the troposphere.

Biotransformation and Biodegradation Mechanisms of this compound

The biotransformation and biodegradation of this compound are areas that require further research. While the EPA provides a predicted biodegradation half-life, the specific metabolic pathways and microorganisms capable of degrading this compound have not been identified. Biotransformation of similar aromatic compounds often involves initial enzymatic reactions such as hydroxylation, deamination, or reduction of the nitro group, which can increase water solubility and facilitate further breakdown.

Adsorption and Mobility Studies of this compound in Environmental Matrices

The mobility of this compound in the environment is influenced by its tendency to adsorb to soil and sediment. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates a greater tendency for a chemical to bind to organic matter in soil, reducing its mobility. The EPA provides a predicted Koc value for this compound, which can be used to estimate its potential for leaching into groundwater.

Summary of Environmental Fate and Transport Data for this compound

| Property | Predicted Value | Unit | Source |

| Soil Adsorption Coeff. (Koc) | 204 | L/kg | beilstein-journals.org |

| Biodeg. Half-Life | 5.50 | days | beilstein-journals.org |

| Atmos. Hydroxylation Rate | 1.82e-11 | cm3/molecule*sec | beilstein-journals.org |

| Fish Biotrans. Half-Life (Km) | 0.479 | days | beilstein-journals.org |

| Bioconcentration Factor | 27.5 | L/kg | beilstein-journals.org |

Potential Research Applications of Nitrin in Chemical Science

Nitrin as a Reagent in Analytical Chemistry (e.g., nitrite (B80452) detection)

One of the earliest and most well-documented applications of this compound is in the field of analytical chemistry, specifically for the detection of nitrites. A solution of this compound in alcohol or acetone (B3395972) develops a red color in the presence of nitrites upon the addition of an acid. tandfonline.com This colorimetric reaction forms the basis of a qualitative and potentially quantitative test for the presence of nitrite ions.

This application is particularly useful for detecting nitrites and colibacilli in urine samples, as described in a 1950 publication by Pfeiffer. lookchem.com The reaction's sensitivity allows for the identification of these substances through spectrophotometric methods, where the intensity of the color formed is proportional to the concentration of the analyte. lookchem.com

Table 1: Analytical Application of this compound

| Analyte | Reagent | Method | Observation |

|---|

This compound and its Derivatives in Materials Science

The structural features of this compound and its derivatives have prompted investigations into their use in the field of materials science, including organic electronics and the development of functional polymers and nanomaterials.

While direct applications of this compound in organic electronics are not extensively documented, its precursors and related phenylhydrazone derivatives have shown promise. 2-Aminobenzaldehyde (B1207257), a precursor to this compound, is used as a reactant in the preparation of electroluminescent materials for Organic Light Emitting Diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com Additionally, studies on other phenylhydrazone derivatives have demonstrated their potential as photoelectric materials. For instance, 4-(N, N-diphenyl)aminobenzaldehydephenylhydrazone (PABPD) has been synthesized and shown to possess good hole-transporting properties, making it a candidate for use in organic electroluminescent devices. academax.com Furthermore, pyrazoloquinolines, which can be synthesized from anthranilaldehyde, have been investigated as emission materials in OLEDs. mdpi.com These examples suggest that the core structure of this compound could be modified to create novel materials for organic electronics.

Research has been conducted on the integration of this compound into polymeric structures to create functional materials. A notable example is the synthesis of metal complexes with a polymer-supported Schiff base ligand. This was achieved by the condensation of Merrifield resin (a chloromethylated polystyrene) with 2-aminobenzaldehyde phenylhydrazone. orientjchem.org The resulting polymeric ligand was then used to chelate metal ions such as Copper(II), Cobalt(II), and Nickel(II). orientjchem.org These materials have potential applications in catalysis and demonstrate how this compound can be immobilized on a solid support to create functional polymers. orientjchem.org

In the realm of nanomaterials, while direct use of this compound is not prominent, related research includes the use of gold nanoparticles in conjunction with other chemical systems for catalytic purposes. ics.ir

This compound in Advanced Catalysis and Organocatalysis

The catalytic potential of this compound, particularly when complexed with metal ions, has been a subject of investigation. The polymer-supported metal complexes of 2-aminobenzaldehyde phenylhydrazone mentioned previously were studied for their catalytic activity in the decomposition of hydrogen peroxide (H2O2). orientjchem.org The study found that the copper(II) complex was the most active catalyst among the tested complexes. orientjchem.org The catalytic activity was observed to increase with both the concentration of H2O2 and the amount of the catalyst. orientjchem.org

In the area of organocatalysis, a study explored the use of 2-aminobenzaldehyde phenylhydrazone in an enantioselective synthesis of benzoazepines. ehu.es The research attempted to use a Brønsted base/hydrogen bond donor type bifunctional catalyst. ehu.es However, it was found that these catalysts were unable to initiate the desired reaction, whereas Brønsted acid catalysts did promote the reaction, albeit without improved selectivity. ehu.es This indicates that while there is interest in using this compound and its derivatives in organocatalytic reactions, further research is needed to identify suitable catalytic systems.

Table 2: Catalytic Activity of Metal Complexes of Merrifield Resin Supported 2-Aminobenzaldehyde Phenylhydrazone

| Metal Ion | Application |

|---|---|

| Copper(II) | Catalytic decomposition of H2O2 |

| Cobalt(II) | Catalytic decomposition of H2O2 |

Development of this compound-Based Molecular Probes and Sensors

The development of molecular probes and sensors is a significant area of chemical research. While the use of this compound itself in this specific context is not widely reported, its structural analogs have shown considerable promise. For example, 2-hydroxybenzaldehyde phenylhydrazone, a closely related compound, is utilized in the design of colorimetric sensors for detecting environmental pollutants and as a biochemical probe for studying enzyme activities. chemimpex.com

The synthesis of indole (B1671886) derivatives, which can be initiated from phenylhydrazones, has also been explored for the creation of sensors. psu.edu The inherent fluorescence of some phenylhydrazone derivatives and their ability to form colored complexes with metal ions are key properties that can be exploited in the design of new molecular probes and sensors. tandfonline.com Research into the synthesis of metal complexes with 2-aminobenzaldehyde phenylhydrazone, which have been characterized for their spectroscopic and thermal properties, also lays the groundwork for their potential application as sensors. tandfonline.comnih.gov

Future Research Directions and Emerging Trends in Nitrin Chemistry

Integration of Artificial Intelligence and Machine Learning in Hydrazone Research

The field of chemistry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate discovery. For classes of compounds like hydrazones, AI/ML models are being developed to predict reaction outcomes, optimize synthesis routes, and screen virtual libraries for potential biological activity. These computational tools can analyze vast datasets to identify patterns that may not be obvious to human researchers, thereby guiding experimental work more efficiently. However, no specific AI/ML models or detailed predictive studies have been published for Nitrin (2-Aminobenzaldehyde phenylhydrazone).

Exploration of Hydrazones in Green and Sustainable Chemical Processes

Green chemistry principles are becoming central to modern chemical synthesis. For hydrazones, research has focused on developing more environmentally friendly synthetic methods. These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and using biodegradable catalysts. The goal is to minimize hazardous waste and create more sustainable chemical manufacturing processes. While these principles are broadly applicable, specific studies detailing the application of green chemistry metrics or novel sustainable synthesis routes for this compound are not available in the current literature.

Interdisciplinary Research Involving Hydrazones and Advanced Materials Science

Hydrazone derivatives are being explored for their potential in materials science. Their unique electronic and structural properties make them candidates for applications such as nonlinear optical (NLO) materials, fluorescent sensors, and functional polymers. Research in this area involves synthesizing novel hydrazone structures and characterizing their physical and chemical properties to assess their suitability for various material applications. There is currently no published research detailing the synthesis or characterization of this compound-based advanced materials.

Theoretical Prediction and Experimental Validation of Novel Hydrazone Reactivity

Computational chemistry plays a vital role in modern chemical research by allowing for the theoretical prediction of molecular properties and reactivity. Techniques like Density Functional Theory (DFT) are used to study the electronic structure of hydrazones to understand their reaction mechanisms and predict novel reactivity. These theoretical predictions can then be validated through targeted experiments. This synergy between computational and experimental chemistry accelerates the discovery of new reactions and applications for this class of compounds. Specific computational studies predicting novel reactivity for this compound have not been identified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。